2,3-Dimethoxy-5-methylpyridine

Übersicht

Beschreibung

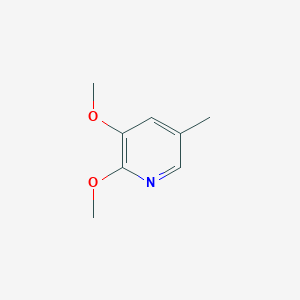

2,3-Dimethoxy-5-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, where the 2nd and 3rd positions on the pyridine ring are substituted with methoxy groups (-OCH3), and the 5th position is substituted with a methyl group (-CH3)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxypyridine with methylating agents under specific conditions. For example, the reaction of 2,3-dimethoxypyridine with methyl iodide in the presence of a base such as potassium carbonate can yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature can efficiently produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethoxy-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the positions ortho and para to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can facilitate substitution reactions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

2,3-Dimethoxy-5-methylpyridine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Synthesis of Pyridine Derivatives : It can be used to synthesize other pyridine derivatives through substitution reactions, which are essential in developing pharmaceuticals and agrochemicals.

- Catalytic Applications : The compound has been employed as a ligand in transition metal-catalyzed reactions, enhancing the efficiency of catalytic processes in organic synthesis.

Pharmacological Research

Recent studies have highlighted the potential pharmacological applications of this compound:

- Neuroprotective Properties : Research indicates that compounds related to this structure exhibit neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases. For instance, idebenone, a synthetic analogue related to this compound, has shown antioxidant properties that may protect against oxidative stress in neural tissues .

- Antimicrobial Activity : Some derivatives of pyridine compounds have demonstrated antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Flavor and Aroma Chemistry

In food science, this compound is recognized for its contribution to flavor profiles:

- Flavor Enhancer : It is noted for its role in enhancing flavors in food products. Pyrazines and similar compounds are often produced during the Maillard reaction and contribute to the aroma of roasted foods and coffee .

- Research on Food Quality : Studies have identified specific pyrazines associated with undesirable flavors in products like wine corks, indicating that understanding these compounds can help improve food quality assessments .

Environmental Applications

The compound's chemical properties also lend themselves to environmental applications:

- Pollution Reduction : Some pyridine derivatives have been investigated for their ability to interact with pollutants, potentially aiding in environmental cleanup efforts.

Case Studies

| Application Area | Case Study Example | Findings |

|---|---|---|

| Chemical Synthesis | Transition Metal Catalysis | Enhanced reaction yields using this compound as a ligand. |

| Pharmacology | Neuroprotective Effects | Idebenone analogs showed significant antioxidant activity in neural cells. |

| Flavor Chemistry | Aroma Compounds in Coffee | Identified key pyrazines contributing to flavor profiles during brewing. |

| Environmental Science | Interaction with Pollutants | Demonstrated potential for use in bioremediation processes. |

Wirkmechanismus

The mechanism of action of 2,3-Dimethoxy-5-methylpyridine involves its interaction with specific molecular targets. The methoxy groups and the methyl group on the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethoxypyridine: Lacks the methyl group at the 5th position.

2,5-Dimethoxypyridine: Has methoxy groups at the 2nd and 5th positions.

3,5-Dimethoxypyridine: Has methoxy groups at the 3rd and 5th positions.

Uniqueness: 2,3-Dimethoxy-5-methylpyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to other dimethoxypyridine derivatives .

Biologische Aktivität

2,3-Dimethoxy-5-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two methoxy groups and a methyl group on the pyridine ring, which influences its chemical reactivity and biological interactions. Research into its biological activity has revealed various applications, particularly in the fields of pharmacology and biochemistry.

This compound can be synthesized through several methods, including the methylation of 2,3-dimethoxypyridine or through multi-step organic synthesis involving pyridine derivatives. Its chemical structure allows it to participate in various reactions, including oxidation to form pyridine N-oxides and reduction to yield piperidine derivatives.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for protecting cells from oxidative stress, which is linked to various diseases. The compound has demonstrated the ability to scavenge free radicals effectively, which suggests potential therapeutic applications in neuroprotection and other oxidative stress-related conditions .

Enzyme Interactions

The compound has been studied for its interactions with various enzymes involved in metabolic pathways. It can serve as a substrate or inhibitor for certain enzymes, influencing metabolic processes within cells. This property makes it a valuable tool for studying enzyme kinetics and mechanisms in biochemical research.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on different cell lines. For instance, investigations into its effects on HeLa cells revealed that it could disrupt carbohydrate metabolism through adduct formation with intracellular sulfhydryl groups. This disruption leads to ATP depletion and subsequent necrotic cell death, highlighting its potential as a chemotherapeutic agent .

Study on Antioxidant Activity

A study conducted by researchers demonstrated that this compound exhibited antioxidant efficiency comparable to well-known antioxidants like vitamin E. The study quantified its ability to scavenge various free radicals and assessed its protective effects against lipid peroxidation induced by reactive oxygen species (ROS) .

Enzyme Interaction Analysis

Another significant study focused on the compound's role in enzyme interactions. The research revealed that this compound could modulate the activity of specific metabolic enzymes, providing insights into its potential applications in metabolic engineering and drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives to understand its unique properties better. Below is a comparative table highlighting key differences:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two methoxy groups at positions 2 and 3; methyl group at position 5 | Antioxidant; enzyme modulator; cytotoxic effects |

| 2,3-Dimethoxypyridine | Lacks the methyl group at position 5 | Limited biological activity reported |

| 2,5-Dimethoxypyridine | Methoxy groups at positions 2 and 5 | Different enzyme interaction profile |

Eigenschaften

IUPAC Name |

2,3-dimethoxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)9-5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBCRGKATAXSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.